(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
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Overview
Description
(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic Acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo[420]oct-2-ene core, and functional groups such as a hydroxyisoxazole and a carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the vinyl group, and functionalization of the hydroxyisoxazole and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyisoxazole group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group in the bicyclic core can be reduced to form hydroxyl derivatives.
Substitution: The vinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
Scientific Research Applications
(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic thia-azabicyclo[4.2.0]oct-2-ene derivatives with different functional groups. Examples include:
- (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-ethyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Uniqueness
The uniqueness of (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11N3O6S |
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Molecular Weight |
337.31 g/mol |
IUPAC Name |
3-ethenyl-7-[(4-hydroxy-1,2-oxazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2-3,8,12,17H,1,4H2,(H,14,18)(H,20,21) |
InChI Key |
FDZFCJHOKSKSPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O |
Origin of Product |
United States |
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